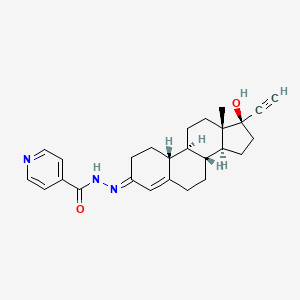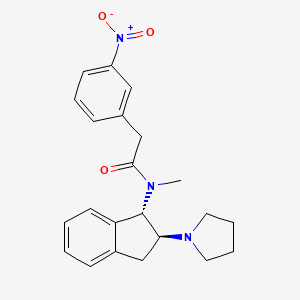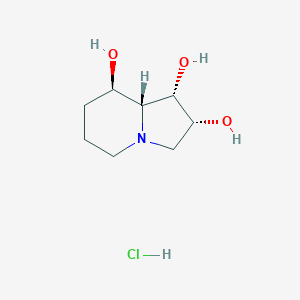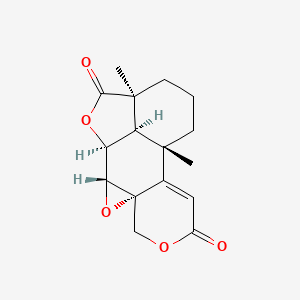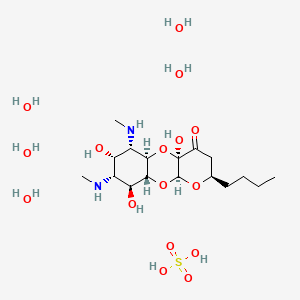
Spexil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spexil is a synthetic organic compound known for its unique chemical properties and wide range of applications in various fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spexil typically involves a multi-step process that includes the following steps:
Initial Formation: The starting materials are subjected to a series of reactions, including alkylation and cyclization, to form the core structure of this compound.
Functionalization: The core structure is then functionalized through various chemical reactions such as halogenation, nitration, or sulfonation to introduce specific functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving high temperatures and pressures.
化学反応の分析
Types of Reactions
Spexil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Spexil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Spexil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Spexil is unique compared to other similar compounds due to its specific functional groups and reactivity. Similar compounds include:
Spirocyclic Compounds: Known for their ring strain and chirality, which influence their reactivity and applications.
Heterocyclic Compounds: Contain different elements in the ring structure, offering diverse chemical properties.
This compound stands out due to its stability and versatility, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
88851-61-0 |
|---|---|
分子式 |
C17H42N2O16S |
分子量 |
562.6 g/mol |
IUPAC名 |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid;pentahydrate |
InChI |
InChI=1S/C17H30N2O7.H2O4S.5H2O/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4;;;;;/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4);5*1H2/t8-,10-,11+,12+,13+,14-,15-,16+,17+;;;;;;/m1....../s1 |
InChIキー |
OVRRRVRNZXZTQN-UGJPNPBFSA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |
異性体SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |
正規SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.OS(=O)(=O)O |
同義語 |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(3S)-3-(aminomethyl)-3-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241120.png)
![(3Z,6E)-9-[(2R)-6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6-dimethylnona-3,6-dienoic acid](/img/structure/B1241122.png)
![4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide](/img/structure/B1241123.png)
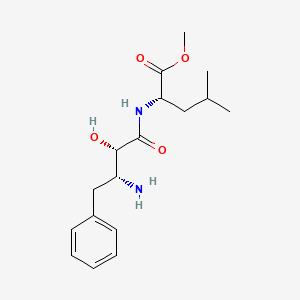
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B1241125.png)
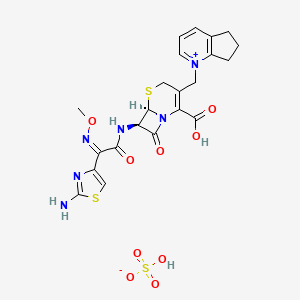
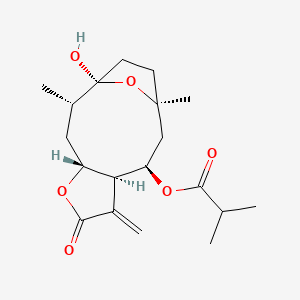
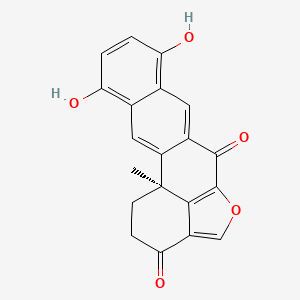
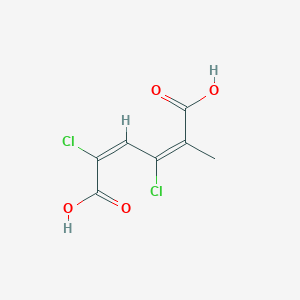
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)
